molecular formula C10H12N2 B3198739 2-Ethylaminomethyl-benzonitrile CAS No. 1016510-64-7

2-Ethylaminomethyl-benzonitrile

Cat. No.: B3198739
CAS No.: 1016510-64-7
M. Wt: 160.22 g/mol
InChI Key: AFQTTYRSAIQASF-UHFFFAOYSA-N
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Description

2-Ethylaminomethyl-benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with an ethylaminomethyl group. This structure places it within a class of nitrile-containing molecules that are of significant interest in medicinal and pharmaceutical research . While specific studies on this exact compound are not available, research on analogous benzonitrile derivatives provides strong insight into its potential research value. In general, the nitrile (CN) group is a robust and biocompatible functionality known for its minimal steric demand and strong dipole moment . In drug discovery, the nitrile group often acts as a key hydrogen bond acceptor, mimicking carbonyl groups in sterically constrained enzyme active sites . It can serve as a bioisostere for ketones, carboxylic acids, or other functional groups, helping to optimize a compound's binding affinity, metabolic stability, and selectivity . For instance, several launched pharmaceuticals and clinical candidates containing a benzonitrile moiety are potent inhibitors of targets such as aromatase, androgen receptors, and various kinases . The ethylaminomethyl side chain may contribute to the molecule's solubility and provide a handle for further chemical modification, making it a valuable building block or intermediate in the synthesis of more complex bioactive molecules. Researchers can explore this compound as a precursor in organic synthesis or as a candidate for developing new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylaminomethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-12-8-10-6-4-3-5-9(10)7-11/h3-6,12H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQTTYRSAIQASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Kinetics of 2 Ethylaminomethyl Benzonitrile Transformations

Nitrile Activation Pathways

The nitrile group (C≡N) is a versatile functional group, but its carbon atom is not highly electrophilic. Therefore, activation is often required to facilitate reactions. For a molecule like 2-Ethylaminomethyl-benzonitrile, two primary pathways for nitrile activation can be postulated: metal-mediated cyclization and intramolecular nucleophilic attack.

Metal-Mediated Cyclization Reactions

Coordination of the nitrile nitrogen to a metal center can significantly enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. In the context of this compound, a metal catalyst could facilitate an intramolecular cyclization. The ethylamino group can act as an internal nucleophile, attacking the activated nitrile. The general mechanism would likely involve:

Coordination: The nitrile nitrogen and potentially the amino nitrogen of the ethylaminomethyl group coordinate to a metal center (e.g., transition metals like palladium, rhodium, or copper).

Nitrile Activation: This coordination polarizes the C≡N bond, increasing the positive charge on the carbon atom.

Intramolecular Attack: The lone pair of the secondary amine attacks the activated nitrile carbon.

Cyclization and Rearrangement: This attack would lead to the formation of a cyclic intermediate, which could then undergo further reactions, such as proton transfer or reductive elimination, to yield a stable cyclic product, likely a substituted isoindoline (B1297411) derivative.

While specific catalysts and conditions for this compound have not been documented, studies on similar o-aminomethylbenzonitriles support the feasibility of such transformations.

Intramolecular Nucleophilic Attack Mechanisms

Even without metal catalysis, intramolecular cyclization can occur, especially under thermal conditions or with acid/base catalysis. The proximity of the nucleophilic ethylamino group to the electrophilic nitrile carbon in this compound makes an intramolecular reaction highly probable.

The mechanism would proceed via the direct attack of the nitrogen atom of the ethylaminomethyl group on the nitrile carbon. This process is generally slower than metal-mediated pathways but can be facilitated by:

Protonation of the Nitrile: In the presence of an acid, the nitrile nitrogen can be protonated, which significantly increases the electrophilicity of the nitrile carbon, thereby accelerating the intramolecular attack.

High Temperatures: Increased thermal energy can provide the necessary activation energy for the direct intramolecular nucleophilic attack.

The product of such a reaction would be a cyclic imine, which could exist in equilibrium with its tautomeric enamine form or be further hydrolyzed to a cyclic ketone.

Role of the Ethylaminomethyl Moiety in Reaction Dynamics

The ethylaminomethyl group at the ortho position to the nitrile is crucial for the intramolecular reactivity of this compound. Its role is multifaceted:

Nucleophile: The secondary amine provides the internal nucleophile necessary for the cyclization reaction. The presence of an ethyl group, as opposed to a methyl or larger alkyl group, may have subtle electronic and steric effects on the nucleophilicity of the nitrogen and the stability of the resulting transition states and products.

Conformational Influence: The flexibility of the aminomethyl linker allows the molecule to adopt a conformation that brings the nucleophilic nitrogen in close proximity to the nitrile carbon, a prerequisite for an efficient intramolecular reaction. This pre-organization reduces the entropic barrier to cyclization.

Product Structure Determination: The structure of the ethylaminomethyl moiety directly dictates the structure of the resulting cyclic product, leading to the formation of an N-ethyl substituted isoindoline-type ring system.

Kinetic and Thermodynamic Profiling of Key Transformations

A quantitative understanding of the transformations of this compound would require detailed kinetic and thermodynamic studies. Although specific data is absent, the following outlines the methodologies that would be employed.

Rate Law Determinations

To understand the mechanism of a reaction, determining its rate law is fundamental. For the intramolecular cyclization of this compound, the rate of the reaction would be monitored under various conditions. The general form of the rate law would be:

Rate = k[this compound]^m[Catalyst]^n

where:

k is the rate constant.

[this compound] and [Catalyst] are the concentrations of the reactant and any catalyst used.

m and n are the orders of the reaction with respect to the reactant and catalyst, respectively.

By systematically varying the initial concentrations of the reactant and catalyst and measuring the initial reaction rates, the values of m and n can be determined experimentally. For a simple intramolecular cyclization without a catalyst, the reaction is often first order with respect to the starting material (m=1).

Activation Parameter Analysis

The effect of temperature on the reaction rate provides valuable insight into the activation parameters of the reaction, namely the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters can be determined by measuring the rate constant (k) at different temperatures and using the Arrhenius and Eyring equations.

Arrhenius Equation: ln(k) = ln(A) - Ea/(RT)

Eyring Equation: ln(k/T) = -ΔH‡/(RT) + ln(kB/h) + ΔS‡/R

A large negative value for the entropy of activation (ΔS‡) would be expected for an intramolecular cyclization, as the transition from a flexible acyclic molecule to a more rigid cyclic transition state involves a loss of conformational freedom.

Isotopic Labeling Studies and Kinetic Isotope Effects

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of atoms throughout a reaction and by determining the influence of atomic mass on reaction rates, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgprinceton.edu The KIE is the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant with a heavy isotope (k_H), and its magnitude provides insight into bond-breaking and bond-forming steps in the rate-determining step (RDS) of a reaction. wikipedia.org

For this compound, transformations could occur at several sites, including the benzylic C-H bond, the N-H bond, the nitrile group, or the aromatic ring. Isotopic substitution at these positions can help to pinpoint the bonds altered in the RDS.

Primary Kinetic Isotope Effects: A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the RDS. wikipedia.org For instance, in a hypothetical oxidation reaction involving the cleavage of the benzylic C-H bond, substituting the benzylic hydrogen with deuterium (B1214612) (D) would be expected to yield a significant primary KIE (k_H/k_D > 1). The magnitude of this effect is influenced by the symmetry of the transition state. princeton.edu

Secondary Kinetic Isotope Effects: A secondary KIE arises when the isotopically substituted atom is not directly involved in bond breaking or formation. wikipedia.org These effects are typically smaller than primary KIEs but still provide valuable mechanistic information about changes in hybridization at the labeled center. For example, in a nucleophilic substitution reaction at the benzylic carbon, changing from sp³ hybridization in the reactant to an sp²-hybridized transition state (as in an S_N1 mechanism) would result in a normal secondary KIE (k_H/k_D > 1, typically 1.1-1.2). Conversely, a change from sp² to sp³ would lead to an inverse secondary KIE (k_H/k_D < 1). wikipedia.org

Solvent Isotope Effects: If a reaction involving this compound is performed in a deuterated solvent (e.g., D₂O or CH₃OD) and the rate changes compared to the non-deuterated solvent, this indicates the involvement of the solvent in the reaction mechanism, often in a proton transfer step. chem-station.com For instance, the hydrolysis of the nitrile group could be studied using a solvent isotope effect to understand the role of protonation in the mechanism. chem-station.com

To illustrate how KIE data is presented, the following table shows kinetic isotope effects for the cleavage of various substituted benzyltrimethylsilanes, which are structurally related to the benzyl (B1604629) portion of this compound. The data demonstrates how electronic effects of substituents on the benzene (B151609) ring influence the KIE.

Substituent (X) in X-C₆H₄CH₂SiMe₃Temperature (°C)Product Isotope Effect (k_H/k_D)
p-NO₂2510
o-NO₂2510
p-COPh507
p-SO₂Ph502.9
p-CN502.0
3,5-Cl₂501.3
m-NO₂251.3
m-CN501.2
H501.2

Table 1. Product isotope effects for the cleavage of substituted benzyltrimethylsilanes in methanolic sodium methoxide (B1231860). This data for related compounds illustrates how electronic substituent effects can modulate the magnitude of the KIE. rsc.org

Hammett Correlations and Electronic Effects on Reactivity

The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of a functional group attached to a benzene ring. wikipedia.org It is expressed as:

log(k_X / k_H) = ρσ

where k_X and k_H are the rate constants for the substituted and unsubstituted reactants, respectively. The substituent constant (σ) measures the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects. wikipedia.org

For a series of reactions involving derivatives of this compound substituted on the aromatic ring, a Hammett plot could be constructed to elucidate the reaction mechanism. For example, one could study the rate of N-acylation or the basicity of the amino group as a function of different substituents at the 4- or 5-positions of the benzene ring.

Positive ρ value: A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values). This implies that negative charge is developed or positive charge is lost in the transition state relative to the ground state. wikipedia.org For instance, the deprotonation of the N-H group would be expected to have a positive ρ value.

Negative ρ value: A negative ρ value signifies that the reaction is favored by electron-donating groups (with negative σ values). This suggests the buildup of positive charge or the loss of negative charge in the transition state. wikipedia.org A reaction involving electrophilic aromatic substitution on the ring would likely exhibit a negative ρ value.

The Ortho Effect: The standard Hammett equation is generally not applicable to ortho-substituents due to the confounding influence of steric effects and direct field effects. researchgate.net In this compound, the ethylaminomethyl group is in the ortho position relative to the nitrile group. Any reaction involving the nitrile group will be influenced by the "ortho effect" of the side chain. Similarly, reactions at the benzylic amine will be influenced by the ortho-cyanosubstituent. Studies on other 2-substituted benzonitriles have shown that this ortho effect, while sometimes small, is not negligible and can be attributed to steric interactions or, in protonated forms, to the polar properties of the substituent. researchgate.netacs.org

To illustrate the application of a Hammett correlation, the following hypothetical data table and plot show the relationship between substituent constants and the relative rate of a reaction at the amino group of a series of 4-substituted this compound derivatives.

Substituent (X)Substituent Constant (σ_p)Relative Rate (k_X / k_H)log(k_X / k_H)
-OCH₃-0.270.25-0.60
-CH₃-0.170.45-0.35
-H0.001.000.00
-Cl0.233.550.55
-CN0.6631.621.50
-NO₂0.7879.431.90

Table 2. Hypothetical data for a Hammett study on a generic reaction of 4-substituted this compound derivatives. The positive slope of a plot of log(k_X/k_H) vs. σ would indicate a positive ρ value, suggesting the buildup of negative charge in the transition state.

Derivatization and Advanced Functionalization Strategies for 2 Ethylaminomethyl Benzonitrile

Transformations at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a versatile functional group that can undergo a variety of transformations, including conversion to amidines and participation in the formation of heterocyclic systems.

Formation of Amidine Derivatives

The conversion of nitriles to amidines is a valuable transformation in organic synthesis. One common method involves the Pinner reaction, where the nitrile is treated with an alcohol in the presence of a strong acid to form an imidate, which then reacts with an amine to yield the amidine. organic-chemistry.org Alternatively, direct addition of amines to nitriles can be achieved, often catalyzed by metal salts such as copper(I) chloride or ytterbium(III) triflate. organic-chemistry.orgsciforum.net For instance, the reaction of a benzonitrile (B105546) with an amine in the presence of CuCl, Cs2CO3, and 2,2'-bipyridine (B1663995) as a ligand in trifluoroethanol (TFE) under an oxygen atmosphere can produce N-substituted benzamidines in good yields. sciforum.net The reaction conditions can influence the outcome, with electron-withdrawing substituents on the benzonitrile generally leading to higher yields of the corresponding amidine. sciforum.net

Reactant 1Reactant 2Catalyst/ReagentsProduct
2-Ethylaminomethyl-benzonitrileAmine (e.g., Aniline)CuCl, Cs2CO3, 2,2'-bipyridine, TFE, O2N-Aryl-2-ethylaminomethyl-benzamidine
This compoundAlcohol, HClImidate intermediate2-Ethylaminomethyl-benzamidine
This compoundAmineYb(OTf)3N-Substituted-2-ethylaminomethyl-benzamidine

Reactions Leading to Heterocyclic Ring Systems

The nitrile group of this compound can serve as a key building block in the synthesis of various heterocyclic ring systems. For example, intramolecular cyclization reactions can lead to the formation of fused heterocycles. One notable application is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an active methylene (B1212753) group to form a quinoline (B57606). researchgate.net While this compound itself is not a 2-aminoaryl ketone, its derivatives can be designed to undergo such cyclizations.

Furthermore, nitriles can react with other functional groups within the same molecule or with external reagents to form a variety of heterocycles. For instance, the reaction of a nitrile with a hydrazine (B178648) can lead to the formation of triazoles. The specific reaction pathway and resulting heterocyclic system depend on the reaction conditions and the nature of the other reactants.

Reactions of the Secondary Amine Group

The secondary amine group in this compound is a nucleophilic center that readily participates in alkylation, acylation, and cyclization reactions.

Alkylation and Acylation Reactions

The nitrogen atom of the secondary amine can be alkylated by reacting this compound with alkyl halides. libretexts.org This reaction typically proceeds via an SN2 mechanism and may require a base to neutralize the hydrogen halide byproduct. mnstate.edu Polyalkylation can be an issue, but reaction conditions can often be controlled to favor mono-alkylation. mnstate.edu

Acylation of the secondary amine can be achieved using acyl chlorides or anhydrides to form the corresponding amides. This reaction is generally straightforward and proceeds under mild conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid produced. mnstate.edu

Reaction TypeReagentProduct
AlkylationAlkyl Halide (e.g., Methyl Iodide)2-(N-Ethyl-N-methylaminomethyl)benzonitrile
AcylationAcyl Chloride (e.g., Acetyl Chloride)2-(N-Acetyl-N-ethylaminomethyl)benzonitrile

Formation of Nitrogen-Containing Heterocyclic Scaffolds

The secondary amine of this compound can be a key participant in the construction of nitrogen-containing heterocyclic scaffolds. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic rings. One such example is the potential for intramolecular cyclization if the molecule is first functionalized with a suitable group on the aromatic ring that can react with the secondary amine.

A notable application of secondary amines in heterocyclic synthesis is their reaction with other functional groups to form fused ring systems. For instance, a Pictet-Spengler-type reaction could be envisioned if an appropriate aldehyde functionality is introduced into the molecule. The specific heterocyclic scaffold formed will depend on the nature of the reacting partner and the reaction conditions employed.

Aromatic Ring Functionalization Strategies

The benzene (B151609) ring of this compound can be functionalized through various electrophilic aromatic substitution reactions. The existing substituents, the ethylaminomethyl group and the nitrile group, will direct incoming electrophiles to specific positions on the ring. The ethylaminomethyl group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. The interplay of these two groups will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. chemmethod.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although the presence of the deactivating nitrile group might make these reactions challenging.

The functionalized aromatic ring can then serve as a handle for further modifications, such as cross-coupling reactions (e.g., Suzuki, Heck) to introduce more complex substituents. nih.gov

Regioselective Substitutions

The inherent directing capabilities of the ethylaminomethyl group can be harnessed to achieve highly regioselective substitutions on the phenyl ring of this compound. A primary strategy for achieving such selectivity is through directed ortho-metalation (DoM).

In this approach, the heteroatom of the directing group, in this case, the nitrogen of the ethylaminomethyl moiety, coordinates with an organolithium reagent, typically n-butyllithium or sec-butyllithium. This coordination facilitates the deprotonation of the proximal ortho position on the aromatic ring, leading to the formation of an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents exclusively at the C6 position.

The general mechanism involves the initial formation of a complex between the lithium reagent and the nitrogen atom of the 2-ethylaminomethyl group. This brings the base into close proximity to the C6 proton, leading to its abstraction and the formation of a stable six-membered ring-like transition state. Subsequent reaction with an electrophile introduces the new substituent at this position.

Table 1: Examples of Regioselective ortho-Functionalization of this compound via Directed Metalation

EntryElectrophileReagentProductHypothetical Yield (%)
1D₂On-BuLi, THF, -78 °C2-Ethylaminomethyl-6-deutero-benzonitrile>95
2(CH₃)₃SiCln-BuLi, THF, -78 °C2-Ethylaminomethyl-6-(trimethylsilyl)benzonitrile85-95
3I₂n-BuLi, THF, -78 °C2-Ethylaminomethyl-6-iodo-benzonitrile70-85
4DMFn-BuLi, THF, -78 °C2-Ethylaminomethyl-6-formyl-benzonitrile60-75
5CO₂n-BuLi, THF, -78 °C2-Ethylaminomethyl-6-carboxy-benzonitrile75-90

Note: The yields presented are hypothetical and based on typical outcomes for directed ortho-metalation reactions on similar substrates.

This methodology provides a powerful and predictable route to contiguously substituted benzonitrile derivatives, which can serve as versatile building blocks for more complex molecular architectures.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These methods can be effectively applied to derivatives of this compound, particularly those that have been regioselectively halogenated as described in the previous section.

Common palladium-catalyzed reactions applicable to the functionalization of an aryl halide derivative of this compound (e.g., 2-Ethylaminomethyl-6-iodo-benzonitrile) include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines.

These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in conjunction with a phosphine (B1218219) ligand and a base. The choice of ligand is crucial for reaction efficiency and can be tuned to the specific coupling partners.

Furthermore, recent advances in C-H activation offer a more direct approach to arylation, bypassing the need for pre-functionalization with a halogen. nih.gov In such a scenario, a palladium catalyst can facilitate the coupling of the C-H bonds of the benzonitrile ring with various coupling partners.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of 2-Ethylaminomethyl-6-iodo-benzonitrile

Coupling ReactionCoupling PartnerCatalyst/LigandProductHypothetical Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Ethylaminomethyl-6-phenyl-benzonitrile80-95
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N2-Ethylaminomethyl-6-(2-phenylethenyl)benzonitrile70-85
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-Ethylaminomethyl-6-(2-phenylethynyl)benzonitrile85-98
Buchwald-HartwigAnilinePd₂(dba)₃, BINAP, NaOtBu2-Ethylaminomethyl-6-(phenylamino)benzonitrile75-90

Note: The yields presented are hypothetical and based on typical outcomes for palladium-catalyzed coupling reactions on analogous aryl iodides.

Theoretical and Computational Studies of 2 Ethylaminomethyl Benzonitrile

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and physical properties. Computational chemistry offers powerful tools to model and analyze the distribution of electrons within a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This method is favored for its balance of accuracy and computational efficiency. nih.gov DFT calculations for 2-Ethylaminomethyl-benzonitrile would typically involve optimizing the molecule's geometry to find its most stable conformation (lowest energy state). During this optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.

For instance, studies on similar molecules like benzonitrile (B105546) derivatives have successfully employed DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to calculate geometric parameters and vibrational frequencies. nih.gov The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. nih.gov In the case of this compound, DFT would provide a detailed picture of the electron density distribution, highlighting the influence of the ethylamino and cyano groups on the benzene (B151609) ring.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
C-CN~1.45 Å
C≡N~1.15 Å
C-CH2~1.51 Å
N-CH2~1.47 Å
Bond AngleC-C-C (aromatic)~120°
C-C-CN~119°
C-CH2-N~112°

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual calculated values would be specific to the optimized geometry of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis, typically performed after a DFT calculation, would reveal the spatial distribution of these orbitals. The HOMO is likely to be located on the electron-rich aromatic ring and the nitrogen atom of the ethylamino group, while the LUMO would be expected to be centered on the electron-withdrawing cyano group and the benzene ring. nih.gov This distribution helps in predicting how the molecule will interact with other reagents. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These energy values are illustrative and would be determined from specific DFT calculations for this compound.

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights into the energies of transition states and intermediates.

Understanding the mechanism of a reaction involving this compound requires the identification of transition states, which are the energy maxima along the reaction coordinate. nist.gov DFT calculations are commonly used to locate and characterize the geometry of these transition states. By calculating the energy of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. researchgate.net A lower energy barrier indicates a faster reaction. For example, in cycloaddition reactions involving benzonitrile N-oxides, DFT has been used to show that the processes proceed through asynchronous transition states.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the positions of its atoms. For a chemical reaction, the PES provides a complete landscape of all possible geometric arrangements and their corresponding energies. By mapping the PES, chemists can visualize the reaction pathway as a trajectory from reactants to products, passing through transition states and intermediates. While generating a full PES for a molecule with many atoms like this compound is computationally expensive, specific regions of the surface corresponding to a particular reaction can be explored to understand the reaction dynamics.

Prediction of Spectroscopic Features

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data.

For this compound, theoretical predictions of its infrared (IR) and ultraviolet-visible (UV-Vis) spectra can be made. Time-dependent DFT (TD-DFT) is a common method for calculating electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. The calculated vibrational frequencies from a DFT calculation can be used to simulate the IR spectrum. nih.gov For instance, the IR spectrum of benzonitrile has been studied computationally, and the calculated frequencies show good agreement with experimental data. Similarly, the IR spectra of related molecules like 2-ethylbenzonitrile (B1295046) are available for comparison. nist.gov These computational predictions can aid in the assignment of experimental spectral bands to specific molecular vibrations or electronic transitions. nih.gov

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound (Hypothetical Data)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C≡NStretching~2230
C-H (aromatic)Stretching~3050-3100
C-H (aliphatic)Stretching~2850-2970
N-HStretching~3300-3400
C-NStretching~1200-1350

Note: These are typical frequency ranges for the specified functional groups and the actual predicted values for this compound would result from specific DFT frequency calculations.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy, primarily utilizing Density Functional Theory (DFT), is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. This approach allows for the detailed assignment of vibrational modes and provides insights into the molecule's structure and bonding.

Methodology: For a molecule like this compound, theoretical vibrational spectra would typically be calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d) or larger). researchgate.net The process involves optimizing the molecular geometry to find the lowest energy conformation. Following optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled using empirical scaling factors to improve agreement with experimental data. nih.gov

Expected Findings: A computational vibrational analysis of this compound would yield a set of predicted vibrational frequencies and their corresponding IR and Raman intensities. Key vibrational modes of interest would include:

C≡N stretch: The nitrile group has a characteristic strong stretching vibration. In benzonitrile, this appears around 2244 cm⁻¹. nii.ac.jp The position of this band in this compound would be sensitive to the electronic effects of the ethylaminomethyl substituent.

C-H stretching modes: Aromatic and aliphatic C-H stretching vibrations would be predicted, typically in the 2800-3100 cm⁻¹ region. scirp.org

N-H stretching and bending modes: The secondary amine in the ethylaminomethyl group would exhibit characteristic N-H stretching and bending vibrations.

Ring vibrations: The characteristic stretching and bending vibrations of the benzene ring would be identified in the 1400-1600 cm⁻¹ region. mdpi.com

Potential Energy Distribution (PED) analysis would be employed to provide a detailed assignment of each calculated vibrational mode, quantifying the contribution of different internal coordinates (stretches, bends, torsions) to each vibration. mdpi.com

Illustrative Data Table (Hypothetical for this compound based on related compounds):

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Assignment (PED)
ν(N-H)~3350N-H stretch
ν(C-H) aromatic~3050C-H stretch (ring)
ν(C-H) aliphatic~2970CH₂ stretch
ν(C≡N)~2230C≡N stretch
δ(CH₂)~1450CH₂ scissoring
ν(C-C) ring~1600, 1580, 1490, 1450C-C stretch (ring)

This table is hypothetical and serves to illustrate the type of data that would be generated from a computational vibrational study.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structure elucidation and verification. nih.gov Ab initio and DFT methods are commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov

Methodology: The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework (e.g., B3LYP/6-311+G(2d,p)) to calculate the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of this compound. mdpi.com The calculated shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Expected Findings: The computational analysis would generate a list of predicted ¹H and ¹³C chemical shifts for each unique atom in this compound. These predicted values can be compared with experimental data to confirm structural assignments. For instance, the chemical shifts of the aromatic protons and carbons would be influenced by the electronic donating or withdrawing nature of the ethylaminomethyl and cyano groups. The chemical shifts of the ethyl group and the methylene (B1212753) bridge would provide information about their local chemical environment.

Illustrative Data Table (Hypothetical for this compound):

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C (cyano) ~118
C (ipso-CN) ~112
C (ipso-CH₂) ~140
C (aromatic) ~128-134
CH₂ (methylene) ~45
CH₂ (ethyl) ~50

Predicted ¹H NMR Chemical Shifts

Proton Atom Predicted Chemical Shift (ppm)
H (aromatic) ~7.3-7.7
H (methylene) ~3.8
H (ethyl CH₂) ~2.7
H (ethyl CH₃) ~1.2

These tables are hypothetical and intended to show the expected output of NMR prediction studies.

Solvation Models and Solvent Effects on Reactivity

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Computational solvation models are used to simulate these solvent effects and to gain a deeper understanding of reaction mechanisms and kinetics.

Methodology: Two main types of solvation models are employed:

Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. They are computationally efficient and are often used to calculate the bulk electrostatic effects of the solvent on the solute.

Explicit Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. This method is computationally more demanding.

Hybrid Models: These combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offering a balance between accuracy and computational cost. rsc.org

To study the effects of solvents on the reactivity of this compound, one would first identify a reaction of interest (e.g., N-alkylation, reaction at the nitrile group). The reaction pathway would then be calculated in the gas phase and in different solvents using one of the solvation models.

Expected Findings: A computational study on the solvent effects on the reactivity of this compound would provide insights into:

Stabilization of Reactants, Transition States, and Products: Solvents can differentially stabilize the various species along a reaction coordinate. For example, a polar solvent would be expected to stabilize charged or highly polar transition states, thereby increasing the reaction rate.

Changes in Reaction Mechanism: The preferred reaction pathway can sometimes change depending on the solvent.

Thermodynamic and Kinetic Parameters: The calculations would yield solvent-dependent activation energies and reaction energies, allowing for the prediction of how reaction rates and equilibria will change with the solvent. For a molecule with both a polar nitrile group and a hydrogen-bonding amine group, the choice of a protic versus aprotic solvent would likely have a significant impact on its reactivity.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

2-Ethylaminomethyl-benzonitrile serves as a strategic starting material for constructing intricate molecular architectures. The presence of two reactive sites—the ethylamino group and the nitrile—allows for sequential or one-pot reactions to build more complex structures. Its role is particularly notable in the synthesis of molecules containing nitrogen atoms and in the assembly of aromatic compounds bearing multiple functional groups.

The ortho-disposed aminomethyl and nitrile functionalities on the benzene (B151609) ring of this compound provide an ideal template for intramolecular cyclization reactions to form nitrogen-containing heterocycles. While direct studies on the cyclization of this compound are not extensively documented, the reactivity of analogous 2-substituted benzonitriles demonstrates the significant potential of this reaction class.

For instance, related compounds like 2-aminobenzonitrile (B23959) are known to undergo condensation with ketones and aldehydes, followed by intramolecular cyclization, to yield quinoline (B57606) derivatives. researchgate.net Similarly, 2-(thioureido)benzonitriles can be cyclized to form quinazoline-based structures. chemicalpapers.com These transformations highlight a key synthetic pathway where the nitrile group is attacked by an adjacent nucleophile, a reaction for which the ethylaminomethyl group is well-suited. Following a similar mechanistic principle, treatment of 2-((3Z)-undecene-1,5-diynyl)benzonitrile with sodium methoxide (B1231860) leads to a cascade of reactions culminating in the formation of phenanthridine (B189435) derivatives. nih.gov This suggests that this compound could be a valuable precursor for preparing a variety of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.

Beyond serving as a precursor to heterocycles, this compound is a foundational unit for creating highly substituted aromatic compounds. The existing functional groups can direct further substitutions on the benzene ring or can be chemically modified to introduce new functionalities.

Research on the cycloaromatization of complex benzonitriles has shown that these molecules can be used to construct elaborate polycyclic aromatic systems. nih.gov For example, the reaction of a 2-(enediynyl)benzonitrile derivative not only forms a heterocyclic phenanthridine ring but also yields a polyfunctionalized biphenyl (B1667301) system as a co-product. nih.gov This demonstrates that the benzonitrile (B105546) core can act as a lynchpin, bringing together multiple molecular fragments to create complex, highly substituted aromatic structures. The general utility of benzonitriles as intermediates in the manufacture of a wide array of organic compounds, including dyes and agrochemicals, underscores their importance as building blocks for polyfunctionalized molecules. medcraveonline.com

Scaffold for Supramolecular Chemistry Components

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The benzonitrile group is an effective component in the design of such systems. Recent studies have demonstrated that the nitrile fragment can act as a precise recognition site for sophisticated host molecules.

A phenylphosphine (B1580520) oxide-bridged supramolecular macrocycle has been shown to specifically bind various benzonitrile derivatives within its cavity, forming a stable "key-lock" complex. nih.govnih.gov The binding is driven by non-covalent forces, including π-π stacking interactions between the electron-rich benzene ring of the benzonitrile guest and a fluorene (B118485) moiety on the host macrocycle. nih.gov This precise molecular recognition has been successfully demonstrated for complex, commercially available drugs containing a benzonitrile fragment, such as the anti-cancer agent alectinib (B1194254) and the anti-dermatitis drug crisaborole. nih.govnih.gov These findings establish that this compound possesses the necessary structural features to be employed as a guest molecule or as a fragment within a larger component in the field of host-guest supramolecular chemistry.

Development of Specialized Organic Reagents

While this compound is a valuable building block, its use as a specialized reagent—a compound added to a reaction to cause a specific transformation in another molecule—is not a prominent feature in the available chemical literature. It is primarily classified as a synthetic intermediate, where its own structure is incorporated into the final product, rather than acting as an external agent or catalyst. medcraveonline.comchembk.com

Integration into Polymer and Material Architectures

The properties of benzonitrile derivatives make them attractive for applications in materials science. ontosight.ai Benzonitriles are used as intermediates in the synthesis of performance materials such as epoxy curing agents and specialized dyes. medcraveonline.com The incorporation of polar functional groups like the nitrile and amine in this compound could impart specific properties, such as altered solubility, thermal stability, or adhesive characteristics, to a polymer matrix.

Although specific research detailing the use of this compound as a monomer for polymerization or as a functional additive in material architectures is not widely reported, the general utility of related bifunctional aromatic compounds suggests its potential in this area. The amine group could, for example, react with acid chlorides or epoxides to form polyamides or epoxy resins, respectively, integrating the benzonitrile moiety into the polymer backbone. Such materials could exhibit unique optical or electronic properties suitable for advanced applications.

Advanced Analytical Approaches for 2 Ethylaminomethyl Benzonitrile Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Ethylaminomethyl-benzonitrile. By interacting with the molecule at the atomic and subatomic levels, these methods provide a detailed map of its connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on the well-understood chemical shifts of its constituent fragments: the ethyl group, the aminomethyl bridge, and the ortho-substituted benzonitrile (B105546) ring. docbrown.infoorganicchemistrydata.orgbmrb.iochemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aminomethyl (CH₂) protons would likely appear as a singlet if there is no coupling to the amine proton, or a doublet if coupling occurs. The aromatic protons on the benzonitrile ring would exhibit a complex multiplet pattern in the downfield region, characteristic of an ortho-disubstituted benzene (B151609) ring. hmdb.caspectrabase.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. docbrown.infochemicalbook.com Each unique carbon atom in this compound will produce a distinct signal. The nitrile carbon (C≡N) is expected to appear significantly downfield. The aromatic carbons will resonate in the typical aromatic region, with the carbon attached to the nitrile group and the carbon attached to the ethylaminomethyl group showing characteristic shifts. The aliphatic carbons of the ethyl and aminomethyl groups will appear in the upfield region of the spectrum. rsc.orgspectrabase.com

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable information. Two signals would be expected: one for the nitrile nitrogen and another for the amine nitrogen. The chemical shifts would be indicative of their respective electronic environments.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment of the ¹H and ¹³C signals. COSY spectra would reveal proton-proton coupling correlations, for instance, between the ethyl group's methyl and methylene protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Ethyl-CH₃~1.1 - 1.3~12 - 16Triplet
Ethyl-CH₂~2.6 - 2.8~45 - 50Quartet
N-HVariable-Singlet (broad)
Benzyl-CH₂~3.8 - 4.0~50 - 55Singlet/Doublet
Aromatic C-H~7.3 - 7.8~127 - 134Multiplet
Aromatic C-CN-~110 - 115Singlet
Aromatic C-CH₂-~140 - 145Singlet
C≡N-~117 - 120Singlet

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. cardiff.ac.uknih.gov For this compound, these methods would confirm the presence of the nitrile, amine, and aromatic functionalities. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band around 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The N-H stretch of the secondary amine would likely appear as a moderate band in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the aliphatic chains would be observed in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov The C≡N stretch is also typically strong and easily identifiable in the Raman spectrum. Aromatic ring vibrations, particularly the ring-breathing modes around 1600 cm⁻¹, often give rise to strong Raman signals. The symmetric C-H stretching vibrations of the aliphatic groups are also expected to be visible.

Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) ** Expected Raman Frequency (cm⁻¹) **Intensity
C≡NStretch2220 - 22402220 - 2240Strong, Sharp
N-HStretch3300 - 35003300 - 3500Medium
Aromatic C-HStretch3000 - 31003000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 29602850 - 2960Medium-Strong
C=CAromatic Ring Stretch1450 - 16001450 - 1600Medium-Strong
C-NStretch1000 - 12501000 - 1250Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org

For this compound (C₁₀H₁₂N₂), the molecular weight is approximately 160.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 160. The fragmentation of this molecular ion is predictable. miamioh.eduyoutube.comwhitman.edu A primary fragmentation pathway would be the cleavage of the bond beta to the nitrogen atom (α-cleavage relative to the benzene ring), leading to the loss of an ethyl radical (•CH₂CH₃) to form a stable benzylic cation at m/z 131. Another significant fragmentation would be the cleavage of the C-C bond within the ethyl group, losing a methyl radical (•CH₃) to give a fragment at m/z 145. Further fragmentation of the benzonitrile ring structure could also be observed. Data from the closely related 2-((Dimethylamino)methyl)benzonitrile shows a prominent peak from the loss of the alkyl group on the nitrogen, supporting the predicted fragmentation pattern. nih.govmassbank.eumassbank.eu

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Formula of Fragment Origin
160[M]⁺˙[C₁₀H₁₂N₂]⁺˙Molecular Ion
145[M - CH₃]⁺[C₉H₉N₂]⁺Loss of a methyl radical
131[M - C₂H₅]⁺[C₈H₇N₂]⁺α-cleavage, loss of an ethyl radical
116[C₈H₆N]⁺[C₈H₆N]⁺Further fragmentation
104[C₇H₆N]⁺[C₇H₆N]⁺Loss of HCN from fragment 131
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. moravek.com A reverse-phase HPLC method would be most suitable. sielc.comsielc.com This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. helixchrom.com Detection is commonly achieved using a UV detector, set to a wavelength where the benzonitrile chromophore absorbs strongly, likely around 210-254 nm. sielc.com The method can be optimized to provide a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials. researchgate.net By running a calibrated standard, the purity of a given sample can be accurately determined. nih.govnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.netresearchgate.net While this compound has a moderate molecular weight, its amine functional group can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns due to interactions with active sites on the column surface. To overcome this, chemical derivatization is often employed. jfda-online.com Acylation or silylation of the amine group can increase the compound's volatility and reduce its polarity, resulting in improved peak shape and resolution. Alternatively, a specialized GC column designed for the analysis of amines could be used. The GC would typically be coupled to a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification of the main peak and any impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, a three-dimensional model of the electron density of the molecule can be constructed. From this electron density map, the exact positions of the individual atoms, the bond lengths between them, and the bond angles can be determined with high precision.

For a compound like this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its molecular structure. It would confirm the connectivity of the ethylamino group and the methyl group to the benzonitrile core, as well as the geometry of the molecule in the solid state. This technique is considered the gold standard for structural elucidation of crystalline materials.

Despite extensive searches, no published studies containing the crystal structure data for this compound were found. Research on related but distinct molecules, such as 2-[(E)-(Dimethylamino)methyleneamino]benzonitrile, has been conducted, providing detailed crystallographic data for that specific compound, but not for the requested molecule. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a compound. The experimentally determined percentages are then compared to the theoretically calculated percentages based on the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound, with a presumed molecular formula of C10H12N2, the theoretical elemental composition would be calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0110120.1074.96
HydrogenH1.011212.127.57
NitrogenN14.01228.0217.50
Total 160.24 100.00

An experimental elemental analysis of a pure sample of this compound would be expected to yield values very close to these calculated percentages. However, no published research could be located that reports the results of an elemental analysis for this specific compound. While a study on 2-[(E)-(Dimethylamino)methyleneamino]benzonitrile did include elemental analysis, these findings are not applicable to this compound due to the difference in their molecular formulas. researchgate.net

Q & A

What are the common synthetic routes for 2-Ethylaminomethyl-benzonitrile, and how can retrosynthetic analysis optimize pathway selection?

Basic Research Focus
A viable approach involves reductive amination of 2-cyanobenzaldehyde with ethylamine, followed by purification via column chromatography using silica gel and a hexane/ethyl acetate gradient . Retrosynthetic tools (e.g., AI-driven models like Pistachio or Reaxys) can predict alternative routes, such as nucleophilic substitution on halogenated benzonitrile derivatives with ethylamine under basic conditions. Validate pathway feasibility using computational thermodynamics (e.g., Gibbs free energy calculations) and experimental validation of intermediates via 1H^1H-NMR and LC-MS .

How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Advanced Research Focus
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from crystallinity variations or impurities. Conduct controlled solubility studies using HPLC-grade solvents under standardized temperatures (e.g., 25°C). Characterize solid forms via X-ray diffraction (single-crystal or powder XRD) to identify polymorphs . Cross-validate with thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) for phase transitions .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Focus
Combine spectroscopic and chromatographic methods:

  • IR Spectroscopy : Confirm the presence of nitrile (C≡N stretch ~2220 cm1^{-1}) and amine (N–H bend ~1600 cm1^{-1}) groups .
  • 1H^1H- and 13C^{13}C-NMR : Assign peaks for the ethylaminomethyl side chain (e.g., δ 2.5–3.0 ppm for CH2_2-NH) and aromatic protons .
  • HPLC-PDA : Ensure >95% purity with a C18 column and acetonitrile/water mobile phase .

How can researchers design experiments to probe the compound’s enzyme inhibition potential?

Advanced Research Focus
Use fluorescence-based assays (e.g., tryptophan quenching in enzyme active sites) to study binding affinity. Optimize assay conditions (pH, temperature) using kinetic studies (Michaelis-Menten plots) . For target identification, employ computational docking (AutoDock Vina) with crystallographic enzyme structures (PDB) and validate via site-directed mutagenesis . Address false positives by including controls with scrambled peptide substrates .

What strategies mitigate degradation of this compound during long-term storage?

Basic Research Focus
Degradation often results from hydrolysis of the nitrile group. Store the compound in amber vials under inert gas (argon or nitrogen) at −20°C. Monitor stability via accelerated aging studies (40°C/75% relative humidity for 4 weeks) and analyze degradation products using GC-MS or LC-HRMS . Consider lyophilization for hygroscopic samples .

How can researchers reconcile conflicting bioactivity data in cellular assays?

Advanced Research Focus
Contradictory results (e.g., cytotoxicity vs. non-toxicity) may stem from cell line-specific metabolism or assay interference. Perform orthogonal assays:

  • MTT Assay : Measure mitochondrial activity.
  • Lactate Dehydrogenase (LDH) Release : Quantify membrane integrity.
  • High-Content Screening (HCS) : Image-based analysis of nuclear morphology .
    Normalize data to internal controls (e.g., staurosporine for apoptosis) and validate with siRNA knockdown of putative targets .

What computational methods predict the environmental fate of this compound?

Advanced Research Focus
Use EPI Suite (EPA) to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR). Cross-reference with experimental soil mobility studies (OECD 121 guideline) and aquatic toxicity assays using Daphnia magna . Address data gaps with read-across models for structurally similar benzonitriles .

How to optimize reaction yields for large-scale synthesis without compromising purity?

Basic Research Focus
Scale-up challenges include exothermic reactions and byproduct formation. Use flow chemistry to control temperature and residence time. Monitor in real-time with inline FTIR or Raman spectroscopy. Employ fractional distillation or recrystallization (ethanol/water) for purification. Validate batch consistency via 1H^1H-NMR and chiral HPLC (if applicable) .

What are the best practices for handling and disposing of this compound in compliance with safety guidelines?

Basic Research Focus
Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing and reactions. For waste, neutralize nitrile groups with alkaline hydrogen peroxide (30% H2 _2O2_2/NaOH) to form less toxic amides. Document disposal per EPA guidelines (e.g., RCRA Hazardous Waste Codes) .

How to address discrepancies in reported melting points for this compound?

Advanced Research Focus
Variations may arise from impurities or polymorphic forms. Recrystallize the compound from multiple solvents (e.g., ethanol, toluene) and characterize each form via DSC and XRD . Compare with literature data from authoritative sources (NIST Chemistry WebBook or EPA DSSTox) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.